(Tetrahydro-2-furyl)methyl Dihydrogen Phosphate
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Overview
Description
(Tetrahydro-2-furyl)methyl Dihydrogen Phosphate is an organic compound with the molecular formula C5H11O5P It is a derivative of tetrahydrofuran, a heterocyclic compound, and is characterized by the presence of a phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Tetrahydro-2-furyl)methyl Dihydrogen Phosphate typically involves the reaction of tetrahydrofuran with phosphoric acid or its derivatives. One common method is the phosphorylation of tetrahydrofuran using phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale phosphorylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: (Tetrahydro-2-furyl)methyl Dihydrogen Phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert it to lower oxidation state phosphates.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphates, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
(Tetrahydro-2-furyl)methyl Dihydrogen Phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphate esters and other phosphorus-containing compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug delivery agent or in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals, polymers, and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (Tetrahydro-2-furyl)methyl Dihydrogen Phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can participate in phosphorylation reactions, which are crucial in many biological processes. The compound may also act as a ligand, binding to specific proteins and modulating their activity.
Comparison with Similar Compounds
Tetrahydrofuran (THF): A parent compound, used as a solvent and in the synthesis of various derivatives.
2-Methyltetrahydrofuran (2-MeTHF): A similar compound with a methyl group, used as a biofuel and solvent.
Furfuryl Alcohol: Another derivative of furan, used in the production of resins and as a chemical intermediate.
Uniqueness: (Tetrahydro-2-furyl)methyl Dihydrogen Phosphate is unique due to its specific structure, which combines the properties of tetrahydrofuran and phosphate groups
Properties
Molecular Formula |
C5H11O5P |
---|---|
Molecular Weight |
182.11 g/mol |
IUPAC Name |
oxolan-2-ylmethyl dihydrogen phosphate |
InChI |
InChI=1S/C5H11O5P/c6-11(7,8)10-4-5-2-1-3-9-5/h5H,1-4H2,(H2,6,7,8) |
InChI Key |
UICJTXWOLHIBBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)COP(=O)(O)O |
Origin of Product |
United States |
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